molecular formula C14H15F3N6 B10913568 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B10913568
M. Wt: 324.30 g/mol
InChI Key: LDGBIGLMMYPUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE typically involves multiple steps. The final step often involves the addition of the cyanide group under controlled conditions to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • **

Properties

Molecular Formula

C14H15F3N6

Molecular Weight

324.30 g/mol

IUPAC Name

5-(1-ethyl-3-methylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C14H15F3N6/c1-3-22-7-10(8(2)21-22)11-4-12(14(15,16)17)23-13(20-11)9(5-18)6-19-23/h6-7,11-12,20H,3-4H2,1-2H3

InChI Key

LDGBIGLMMYPUIA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2CC(N3C(=C(C=N3)C#N)N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.